3,5-Dichloro-4-(pyridin-3-ylmethoxy)benzaldehyde
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Overview
Description
3,5-Dichloro-4-(pyridin-3-ylmethoxy)benzaldehyde: is an organic compound with the molecular formula C13H9Cl2NO2 and a molecular weight of 282.12 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with two chlorine atoms at the 3 and 5 positions, and a pyridin-3-ylmethoxy group at the 4 position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-(pyridin-3-ylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and pyridin-3-ylmethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Reaction Mechanism: The pyridin-3-ylmethanol undergoes nucleophilic substitution with 3,5-dichlorobenzaldehyde, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-4-(pyridin-3-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3,5-Dichloro-4-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3,5-Dichloro-4-(pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dichloro-4-(pyridin-3-ylmethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions of aldehyde-containing molecules with biological macromolecules. It can be used in the development of enzyme inhibitors and probes for biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(pyridin-3-ylmethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic residues in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function. The pyridin-3-ylmethoxy group can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the pyridin-3-ylmethoxy group, making it less versatile in biological applications.
4-(Pyridin-3-ylmethoxy)benzaldehyde: Lacks the chlorine substituents, which can affect its reactivity and biological activity.
3,5-Dichloro-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of the pyridin-3-ylmethoxy group, leading to different chemical and biological properties.
Uniqueness: 3,5-Dichloro-4-(pyridin-3-ylmethoxy)benzaldehyde is unique due to the presence of both chlorine atoms and the pyridin-3-ylmethoxy group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H9Cl2NO2 |
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Molecular Weight |
282.12 g/mol |
IUPAC Name |
3,5-dichloro-4-(pyridin-3-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-4-10(7-17)5-12(15)13(11)18-8-9-2-1-3-16-6-9/h1-7H,8H2 |
InChI Key |
IEVMFNWUHCOTMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2Cl)C=O)Cl |
Origin of Product |
United States |
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